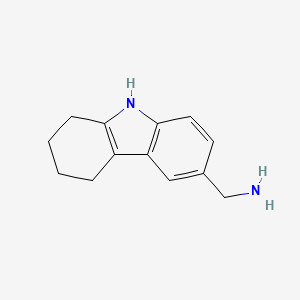

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine

Vue d'ensemble

Description

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a chemical compound that belongs to the class of carbazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine typically involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.

Reduction: The carbazole core is then reduced to form the tetrahydrocarbazole derivative. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.

Methylamine Introduction: The final step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction where the tetrahydrocarbazole derivative reacts with a suitable methylamine source under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives. Catalytic hydrogenation is commonly used for this purpose.

Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Substitution: Alkyl halides, alkoxides, under basic conditions

Major Products Formed

Oxidation: Carbazole derivatives

Reduction: Fully saturated carbazole derivatives

Substitution: Various substituted carbazole derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry Applications

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine has been investigated for its pharmacological properties. Notable applications include:

- Histamine Receptor Inhibition : Research indicates that carbazole derivatives can act as inhibitors of histamine receptors, which are crucial in treating allergic reactions and other diseases. The compound may have potential for developing treatments for conditions like asthma and allergic rhinitis .

- Anticancer Activity : Studies have shown that carbazole derivatives exhibit anticancer properties. For example, compounds derived from this structure have been tested for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatment .

Materials Science Applications

The compound is also valuable in materials science:

- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductors. Research has demonstrated its effectiveness in enhancing the performance of organic light-emitting diodes (OLEDs) by improving charge transport and emission efficiency .

- Fluorescent Dyes : The compound can be modified to create fluorescent dyes used in various applications including biological imaging and sensors .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized as an intermediate for synthesizing more complex organic molecules, which can lead to the development of new pharmaceuticals and materials.

- Functional Coatings : The compound can be incorporated into polymer matrices to create functional coatings with enhanced properties such as durability and resistance to environmental factors .

Case Study 1: Anti-Prion Activity

A study evaluated various tetrahydrocarbazole derivatives for anti-prion activity. It was found that modifications at the N-propyl group significantly enhanced efficacy against prion diseases. The lead compound demonstrated an eightfold increase in effectiveness compared to initial candidates.

Case Study 2: CRTH2 Receptor Antagonism

Research indicated that derivatives of this compound could effectively inhibit CRTH2 receptor-mediated pathways involved in allergic inflammation. This suggests potential use in treating conditions such as asthma and allergic rhinitis.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbazole: The parent compound of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, known for its wide range of biological activities.

Tetrahydrocarbazole: A reduced form of carbazole, similar in structure but lacking the methylamine group.

N-Methylcarbazole: Another derivative of carbazole with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both the tetrahydrocarbazole core and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a derivative of carbazole that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure characterized by a tetrahydro configuration and an amino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal chemistry, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2, with a molecular weight of 200.28 g/mol. The compound's structure includes a nitrogen atom within the five-membered ring, which enhances its reactivity and potential interactions with biological systems.

This compound is believed to interact with various neurotransmitter systems. Although specific mechanisms are not fully elucidated, its structural similarity to known bioactive compounds suggests possible neuroprotective effects and anticancer properties. The presence of the methylamine group may influence its binding affinity to receptors involved in these pathways .

Neuroprotective Effects

Studies indicate that compounds derived from carbazole exhibit neuroprotective properties. This compound may modulate neurotransmitter systems such as serotonin and dopamine pathways. These interactions could be beneficial in treating neurodegenerative diseases .

Anticancer Properties

The compound's structural features align it with other carbazole derivatives known for their anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to confirm these effects and elucidate the underlying pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine | C14H18N2 | Methyl group at a different position on the carbazole ring |

| 1-Methylcarbazole | C13H11N | Lacks the tetrahydro group; more planar structure |

| 6-Methylcarbazole | C13H11N | Similar methyl substitution but differs in ring saturation |

This table highlights how the specific arrangement of functional groups in this compound may influence its biological activity compared to other derivatives .

Propriétés

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKJSEIAGBEFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390086 | |

| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76061-94-4 | |

| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.